REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][C:11](=[O:14])[CH2:10]2)(=[O:4])[CH2:2]C.C(C1C=CC=C2C=1NC(=O)C2)(=O)C1C=CC=CC=1.C1(C(C2C=CC=C3C=2NC(=O)C3)=O)SC=CC=1.C1SC=CC=1C(C1C=CC=C2C=1NC(=O)C2)=O.CC1C=C2C(=C(C(=O)C)C=1)NC(=O)C2.CSC1C=C2C(=C(C(=O)C)C=1)NC(=O)C2.FC1C=C2C(=C(C(=O)C3C=CC=CC=3)C=1)NC(=O)C2.BrC1C=C2C(=C(C(=O)C3SC=CC=3)C=1)NC(=O)C2>>[C:1]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][C:11](=[O:14])[CH2:10]2)(=[O:4])[CH3:2]
|
Name
|
7-propionyloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C=1C=CC=C2CC(NC12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC=C2CC(NC12)=O
|
Name
|
7-(2-thenoyl)oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)C=1C=CC=C2CC(NC12)=O
|
Name
|
7-(3-thenoyl)oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CS1)C(=O)C=1C=CC=C2CC(NC12)=O
|
Name
|
5-methyl-7-acetyloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C2CC(NC2=C(C1)C(C)=O)=O
|
Name
|
5-methylthio-7-acetyloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C=C2CC(NC2=C(C1)C(C)=O)=O
|
Name
|
5-fluoro-7-benzoyloxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CC(NC2=C(C1)C(C1=CC=CC=C1)=O)=O
|
Name
|
5-bromo-7-(2-thenoyl)oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CC(NC2=C(C1)C(C1=CC=CS1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are prepared
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=CC=C2CC(NC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |